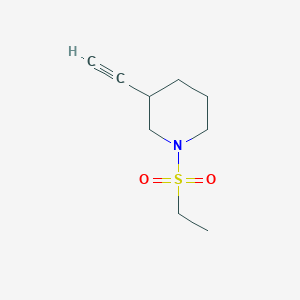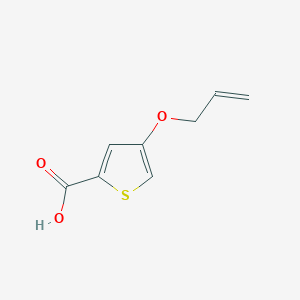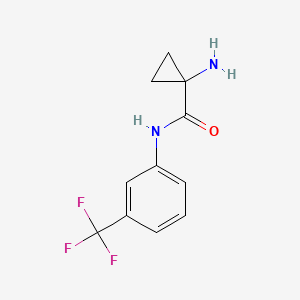
Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with a difluoromethylthio group, a hydroxyl group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Difluoromethylthio Group: This step often involves the use of difluoromethylthiolating agents such as difluoromethylthiol chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethylthio group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the difluoromethylthio group.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride.
Major Products
Oxidation: Methyl 5-((difluoromethyl)thio)-3-oxothiophene-2-carboxylate.
Reduction: Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of difluoromethylthio groups on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the difluoromethylthio group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylthio group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The hydroxyl and carboxylate groups can participate in additional interactions, stabilizing the compound within the active site of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-((trifluoromethyl)thio)-3-hydroxythiophene-2-carboxylate
- Methyl 5-((chloromethyl)thio)-3-hydroxythiophene-2-carboxylate
- Methyl 5-((methylthio)-3-hydroxythiophene-2-carboxylate
Uniqueness
Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability and reactivity compared to its analogs, making it a valuable scaffold for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C7H6F2O3S2 |
|---|---|
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
methyl 5-(difluoromethylsulfanyl)-3-hydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C7H6F2O3S2/c1-12-6(11)5-3(10)2-4(13-5)14-7(8)9/h2,7,10H,1H3 |
Clave InChI |
XHJXFIVDJRMWHZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(S1)SC(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)](/img/structure/B12072992.png)
![[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride](/img/structure/B12072995.png)




![N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride](/img/structure/B12073029.png)
![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12073035.png)
![Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12073054.png)



